molecular formula C15H9ClF5NO B4621719 2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4621719
M. Wt: 349.68 g/mol
InChI Key: BWNZDUCPPBFBPM-UHFFFAOYSA-N
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Description

2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, also known as A-967079, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit potent analgesic and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Antipathogenic Activity

Research has demonstrated the synthesis and characterization of compounds with structural elements similar to "2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide," focusing on their antipathogenic activity. A study by Limban et al. (2011) explored the synthesis of acylthioureas and their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against biofilm-forming strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the compound could have potential applications in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Aggregation and Complex Formation

The study of molecular aggregation and complex formation is another area where related compounds have been investigated. Mocilac et al. (2016) reported on N-(difluorophenyl)benzamides and their ability to aggregate via various intermolecular interactions, demonstrating the influence of fluorine substitution patterns on molecular aggregation. This insight could be relevant to understanding the behavior of "this compound" in different environments and its potential applications in materials science or pharmaceuticals (Mocilac, Osman, & Gallagher, 2016).

Synthesis and Properties of Fluorinated Polyamides

Fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines have been synthesized and characterized, exhibiting good solubility in organic solvents, thermal stability, and excellent electrical and dielectric properties. These properties suggest that the compound could be explored for applications in polymer science, particularly in the development of materials with specific thermal, electrical, or optical properties (Ge et al., 2004).

Properties

IUPAC Name

2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF5NO/c1-7-5-10(17)13(18)11(12(7)16)14(23)22-9-4-2-3-8(6-9)15(19,20)21/h2-6H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNZDUCPPBFBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)NC2=CC=CC(=C2)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

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